3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

Catalog No.
S3055748
CAS No.
799266-00-5
M.F
C18H12N2O5
M. Wt
336.303
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

CAS Number

799266-00-5

Product Name

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one

IUPAC Name

3-(2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one

Molecular Formula

C18H12N2O5

Molecular Weight

336.303

InChI

InChI=1S/C18H12N2O5/c21-17(19-8-7-11-3-1-2-4-15(11)19)14-10-12-9-13(20(23)24)5-6-16(12)25-18(14)22/h1-6,9-10H,7-8H2

InChI Key

VRBZXONRXXIKBB-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Solubility

not available

Anticancer Activity

Specific Scientific Field: Medicinal Chemistry and Oncology

Summary:

3-(Indoline-1-carbonyl)-6-nitro-2H-chromen-2-one: derivatives have been synthesized and evaluated for their in vitro anticancer activity. These compounds were tested against several cancer cell lines, including A549 (lung cancer), HeLa (cervical), MCF-7 (breast cancer), and Du-145 (prostate cancer). The goal was to identify potential candidates for further development as anticancer agents.

Experimental Procedures:

    Synthesis: A highly efficient protocol was developed for the synthesis of these compounds. The indoline-1-carbonyl moiety was incorporated into the chromenone scaffold, yielding the desired derivatives.

    Cell Culture and Treatment: Cancer cell lines (A549, HeLa, MCF-7, and Du-145) were cultured and treated with varying concentrations of the synthesized compounds.

    Cytotoxicity Assay: The half-maximal inhibitory concentration (IC50) values were determined for each compound in different cell lines. Lower IC50 values indicate higher potency.

Results:

3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a complex organic compound featuring a chromene core substituted with both an indoline and a nitro group. The structural formula can be expressed as C16H12N2O4, highlighting its heterocyclic nature, which is characteristic of many biologically active compounds. The compound's design integrates the indoline moiety, known for its diverse pharmacological activities, with the chromene framework, which is prevalent in natural products and synthetic pharmaceuticals.

The chemical behavior of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves several key reactions:

  • Electrophilic Aromatic Substitution: The nitro group at position 6 can participate in electrophilic substitution reactions, enhancing the reactivity of the chromene ring.
  • Nucleophilic Attack: The carbonyl group of the indoline can undergo nucleophilic addition reactions, particularly in the presence of strong nucleophiles.
  • Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, altering the compound's biological activity.

Compounds that share structural features with 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one have demonstrated a range of biological activities:

  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties: The indole and chromene frameworks are associated with significant antimicrobial effects against various pathogens .
  • Anti-inflammatory Effects: Many derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The synthesis of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one can be achieved through several methods:

  • One-Pot Synthesis: A convenient approach involves the reaction of 3-cyanoacetyl indole with appropriate reagents under mild conditions to yield the desired product in good yields .
  • Condensation Reactions: Utilizing isatin derivatives and indoles in acid-catalyzed condensation reactions has been documented as an effective method for synthesizing similar compounds .
  • Multi-component Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to complex structures efficiently .

The unique structure of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one lends itself to various applications:

  • Pharmaceutical Development: Its potential as an anticancer and antimicrobial agent makes it a candidate for drug development.
  • Agricultural Chemicals: Compounds with similar structures are often explored for their pesticidal properties.
  • Biochemical Probes: The ability to modulate biological pathways positions such compounds as useful tools in biochemical research.

Interaction studies involving 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one focus on its binding affinity to various biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with specific proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing its role as an inhibitor against enzymes involved in cancer progression or microbial resistance can elucidate its therapeutic potential .

Several compounds share structural features with 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one, each exhibiting unique properties:

Compound NameStructure FeaturesBiological Activity
3-(1H-indole-3-carbonyl)-2H-chromen-2-oneIndole and chromene coreAntioxidant, antimicrobial
6-nitroquinolinoneNitro group on a quinoline structureAnticancer
4-hydroxycoumarinHydroxy group on a coumarinAntimicrobial, anticoagulant
5-nitroisatinNitro group on an isatinAnticancer

Uniqueness

The uniqueness of 3-(indoline-1-carbonyl)-6-nitro-2H-chromen-2-one lies in its dual functionality from both the nitro and indole components, which enhances its potential pharmacological profiles compared to other similar compounds. Its intricate structure allows for diverse interactions within biological systems, making it a valuable compound for further research and development in medicinal chemistry.

XLogP3

3

Dates

Modify: 2023-08-18

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